molecular formula C10H10O2 B184534 4-(2-Hydroxyphenyl)but-3-en-2-one CAS No. 22214-28-4

4-(2-Hydroxyphenyl)but-3-en-2-one

Cat. No.: B184534
CAS No.: 22214-28-4
M. Wt: 162.18 g/mol
InChI Key: OIKUPYQBJLSNAS-VOTSOKGWSA-N
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Description

4-(2-Hydroxyphenyl)but-3-en-2-one is a chemical compound with the molecular formula C10H10O2 . It is a substrate for glutathione transferase and reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .


Synthesis Analysis

Substituted oxygen-bridged tetrahydro-2-pyridones and tetrahydropyridines were synthesized by condensation of this compound with Meldrum’s acid and 3-aminocrotononitrile, respectively, in the presence of ammonium acetate . Condensations of 4-(2-hydroxyphenyl)but-3-2-one with methyl acetoacetate, pentane-2,4-dione, dimedone, and methyl cyanoacetate under the conditions of the Hantzsch synthesis lead to 9-methyl-8-oxa-10-azatricyclo .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 162.185 Da and the monoisotopic mass is 162.068085 Da .


Chemical Reactions Analysis

This compound is known to react with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . It also undergoes condensation reactions with various compounds under the conditions of the Hantzsch synthesis .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 319.9±17.0 °C at 760 mmHg, and a flash point of 135.6±13.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antimelanoma Applications

4-(2-Hydroxyphenyl)but-3-en-2-one has been investigated for potential use as a bifunctional antimelanoma agent. This compound, designed with both a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group, showed substantial cytotoxic activity against B16F1 murine melanoma cells (Ruzza et al., 2009).

Chemical Reactivity and Antibacterial Activity

The compound has been characterized through density functional theory and molecular docking studies, indicating high chemical reactivity and potential as an electron donor. Notably, it demonstrated strong inhibitory potential against penicillin-binding proteins of Staphylococcus aureus, attributed mainly to the active role of the carbonyl group in the molecule (Deghady et al., 2021).

Corrosion Inhibition

Research indicates that 4-(2-Hydroxyphenyl)-but-3-en-2-one (HPB) acts as a mixed-type inhibitor for the corrosion of aluminum in NaOH solutions, with its efficiency increasing with concentration and decreasing with temperature (Rani & Jeyaraj, 2013).

Optical Properties and Physicochemical Investigations

The compound has been studied for its optical properties and physicochemical behavior. Specifically, it was synthesized and characterized by various spectroscopic techniques, indicating its potential as a powerful fluorophore with solvatochromic properties (Khan et al., 2016).

Antioxidant and Antibacterial Activities

Several studies have synthesized and characterized derivatives of 4-hydroxychalcones, including this compound, evaluating their antioxidant and antibacterial activities. These compounds have shown promising results in various biological assays, indicating their potential in medicinal chemistry (Sulpizio et al., 2016), (Xin et al., 2006).

Safety and Hazards

When handling 4-(2-Hydroxyphenyl)but-3-en-2-one, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

(E)-4-(2-hydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKUPYQBJLSNAS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875902
Record name 3-Buten-2-one,4-(2-hydroxyphenyl)-
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-53-2, 22214-28-4
Record name 4-(2-Hydroxyphenyl)but-3-en-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(o-hydroxyphenyl)-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name 3-Buten-2-one,4-(2-hydroxyphenyl)-
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Record name 4-(2-hydroxyphenyl)but-3-en-2-one
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Synthesis routes and methods

Procedure details

2-Hydroxybenzaldehyde (1q, 0.90 ml, 8.4 mmol) and acetone (19, 1.24 ml, 16.8 mmol) were combined in ethanol (7 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (0.5 g, 12.5 mmol) and water (2 ml) was added dropwise and the mixture stirred for 48 hr at room temperature. The mixture was neutralized with hydrochloric acid (1 N), extracted with ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from tetrahydrofuran/hexane to give 0.36 g (26%) of a yellow solid: mp 136-137° C. [expected mp 139-140° C.]; 1H NMR: δ 2.42 (s, 3H), 6.92 (m, 2H), 7.03 (d, 1H, J=16.5 Hz), 7.24 (dt, 1H, J=7.0, 1.4 Hz), 7.45 (d, 1H, J=7.7 Hz), 7.88 (d, 1H, J=16.3 Hz), 8.00 (s, 1H); 13C NMR: δ 26.8, 116.6, 120.5, 127.5, 129.5, 131.9, 141.0, 156.1, 156.1, 201.3.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Yield
26%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4-(2-Hydroxyphenyl)but-3-en-2-one?

A1: this compound, also known as salicyl­idene­acetone, is a versatile building block in organic synthesis. Its structure features a conjugated system comprising a phenyl ring, a hydroxyl group, and an α,β-unsaturated ketone. This arrangement allows for diverse reactivity, enabling its participation in various cyclization reactions. Notably, the molecule adopts a nearly planar conformation, suggesting extensive conjugation throughout the system [].

Q2: How does this compound behave in the Hantzsch synthesis, and what unique products does it yield?

A2: this compound exhibits unique reactivity under Hantzsch synthesis conditions. Instead of forming typical dihydropyridine derivatives, it leads to the formation of oxygen-bridged heterocycles. This unusual reactivity stems from the presence of the phenolic hydroxyl group, which participates in intramolecular cyclization reactions [, , , , ]. For instance, its reaction with methyl acetoacetate, pentane-2,4-dione, or dimedone yields 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives [].

Q3: Can you provide examples of specific oxygen-bridged heterocycles synthesized using this compound and their potential applications?

A3: this compound reacts with various reagents under Hantzsch-like conditions to yield diverse oxygen-bridged heterocycles. For example, its reaction with Meldrum's acid gives oxygen-bridged tetrahydro-2-pyridones, while its condensation with 3-aminocrotononitrile affords oxygen-bridged tetrahydropyridines []. Notably, reactions with 3-amino-2,4-dicyanobut-2-enoate or 3-amino-2-cyanopentene-2-dioate yield oxygen-bridged hexahydropyridines with distinct stereochemistry []. These compounds hold potential applications in medicinal chemistry, materials science, and catalysis due to their unique structural features and potential biological activities.

Q4: Are there any studies exploring the corrosion inhibition properties of this compound?

A4: Yes, research indicates that this compound exhibits promising corrosion inhibition properties for aluminum in alkaline environments []. Studies utilizing electrochemical techniques and surface analysis revealed that this compound acts as a mixed-type inhibitor, effectively mitigating aluminum corrosion in 1M NaOH solutions [].

Q5: What are the key spectroscopic characteristics used to identify and characterize this compound?

A5: this compound can be identified and characterized using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These methods provide information about the functional groups present and the connectivity of atoms within the molecule.

Q6: Has this compound shown any potential in biological systems?

A6: Research has investigated the biological activity of this compound and its derivatives. For example, some studies report on the synthesis and fungicidal evaluation of novel 5-aryl-N-pyrazole oxime ester derivatives derived from this compound []. Additionally, research suggests that (3E)-4-(2-hydroxyphenyl)but-3-en-2-one can inhibit lipopolysaccharide-induced nitric oxide synthase expression in RAW 264.7 macrophages, highlighting its potential anti-inflammatory properties [].

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